Asialo GM1
Overview
Description
Asialo-GM1 is a derivative of GM1 ganglioside without a sialic acid group . It is expressed on various cells including NK cells, basophils, monocytes/macrophages, and T cells . Particularly, it is expressed on very early thymocytes, but the expression decreases as the cells mature .
Synthesis Analysis
GM1 is a common ganglioside pentasaccharide present on mammalian cell surfaces. It plays important roles in cellular communications and initiation of β-amyloid aggregation . An efficient synthetic route for GM1 was developed via a [3+2] strategy . The GM3 trisaccharide acceptor bearing an azido propyl group at the reducing end was prepared using the traditional acetamide protected sialyl thioglycosyl donor .
Molecular Structure Analysis
Asialo GM1 has a chemical formula of C62H114N2O23 . Its exact mass is 1,254.78 and its molecular weight is 1,255.580 .
Chemical Reactions Analysis
Anti-asialo-GM1 antibodies can eliminate mouse splenic natural killer (NK) cell activity in vitro and in vivo . Rabbit monoclonal antibodies (mAbs) against ASGM1 were developed using a single-cell analysis and isolation system .
Physical And Chemical Properties Analysis
Asialo GM1 has a density of 1.28g/cm³ . Its boiling point is 1302°C at 760 mmHg and its flashing point is 741.2°C . The vapor pressure is 0mmHg at 25°C and the refractive index is 1.57 .
Scientific Research Applications
Role in Respiratory Epithelial Cells
Asialo GM1 acts as an epithelial receptor, influencing Pseudomonas aeruginosa adherence to regenerating respiratory epithelial cells. This adherence is significantly greater in cystic fibrosis (CF) patients with the delta F 508 homozygous CFTR mutation compared to non-CF individuals. Asialo GM1 is specifically expressed on the apical membrane of regenerating respiratory epithelial cells, suggesting its vital role in CF, where epithelial repair exposes asialo GM1 for bacterial adherence (de Bentzmann et al., 1996).
Inhibition of Tumor Metastasis
Asialo GM1-positive cells play a crucial role in inhibiting hepatic metastasis of colon carcinoma. Administration of a biological response modifier, OK432, increases the number of asialo GM1-positive cells in the liver, enhances natural killer activity of hepatic mononuclear cells, and reduces hepatic metastases. Conversely, reducing asialo GM1-positive cells leads to increased metastases, highlighting its significance in tumor resistance and metastatic control (Shiratori et al., 1992).
Differentiation Antigen of Fetal Thymocytes
Asialo GM1 serves as a differentiation antigen in early thymocytes, predominantly expressed during early embryonic stages and decreasing as mature T cell antigens develop. This indicates asialo GM1's presence in very early thymocytes and its loss during mature T cell development, making it a useful tool for studying embryonic thymic differentiation (Habu et al., 1980).
Distribution in Intestinal Tissues
The distribution of asialo GM1 in the small intestine shows a clear staining of brush border and basolateral membranes of epithelial cells, cryptic cells, and some secretory granules. This differential distribution from Forssman antigen suggests the regulation of sugar transferases for carbohydrate unit elongation during organ differentiation (Suzuki & Yamakawa, 1981).
NK Cell and Tumor Resistance
Asialo GM1 is utilized to differentiate between macrophage- and NK-type tumoricidal activities. Its presence or absence helps define effector cell types involved in tumor resistance, distinguishing NK cell activity from macrophage-mediated tumoricidal capacity (Keller et al., 1983).
Future Directions
properties
IUPAC Name |
N-[(E)-1-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40?,41?,42-,43-,44-,45-,47-,48+,49+,50+,51-,52-,53-,54-,55-,56+,57-,58-,59+,60?,61+,62+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELGMVLNORPMAO-JTFNWEOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H114N2O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asialo GM1 | |
CAS RN |
71012-19-6 | |
Record name | Asialo GM1 ganglioside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071012196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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